L-Proline, L-asparaginyl-L-tyrosyl-

Hydrophobicity Chromatography Peptide Separation

L-Proline, L-asparaginyl-L-tyrosyl- (CAS 821776-06-1), also referred to as Asn-Tyr-Pro or H-Asn-Tyr-Pro-OH, is a synthetic tripeptide composed of L-asparagine, L-tyrosine, and L-proline joined by peptide linkages. It has a molecular formula of C₁₈H₂₄N₄O₆ and a molecular weight of 392.4 g/mol, classified as a tripeptide under the ChEBI ontology.

Molecular Formula C18H24N4O6
Molecular Weight 392.4 g/mol
CAS No. 821776-06-1
Cat. No. B12528039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, L-asparaginyl-L-tyrosyl-
CAS821776-06-1
Molecular FormulaC18H24N4O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N)C(=O)O
InChIInChI=1S/C18H24N4O6/c19-12(9-15(20)24)16(25)21-13(8-10-3-5-11(23)6-4-10)17(26)22-7-1-2-14(22)18(27)28/h3-6,12-14,23H,1-2,7-9,19H2,(H2,20,24)(H,21,25)(H,27,28)/t12-,13-,14-/m0/s1
InChIKeyDXHINQUXBZNUCF-IHRRRGAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Proline, L-asparaginyl-L-tyrosyl- (Asn-Tyr-Pro) Tripeptide: Chemical Identity and Computed Properties for Procurement Evaluation


L-Proline, L-asparaginyl-L-tyrosyl- (CAS 821776-06-1), also referred to as Asn-Tyr-Pro or H-Asn-Tyr-Pro-OH, is a synthetic tripeptide composed of L-asparagine, L-tyrosine, and L-proline joined by peptide linkages. It has a molecular formula of C₁₈H₂₄N₄O₆ and a molecular weight of 392.4 g/mol, classified as a tripeptide under the ChEBI ontology [1]. The compound is described as a Bronsted base and is available as a custom-synthesized solid with reported purity specifications of 95% or 98% . Its computed physicochemical properties, including an XLogP3 of -3.8 and a topological polar surface area of 166 Ų, are available from PubChem [2].

Why In-Class Tripeptide Substitution Fails: Sequence-Dependent Physicochemical and Conformational Differentiation of Asn-Tyr-Pro


Even minor changes to the amino acid sequence within tripeptide analogs can significantly alter physicochemical parameters critical to research and industrial applications. For example, the sequence isomer Asn-Pro-Tyr shares the same molecular formula (C₁₈H₂₄N₄O₆) and almost identical computed bulk properties such as XLogP3 (-3.8) and molecular weight (392.4 g/mol) as Asn-Tyr-Pro, as documented in PubChem [1]. However, the altered connectivity results in a different hydrogen bond acceptor count (7 vs. 6) [1][2], leading to distinct chromatographic retention behavior and solubility profiles. Similarly, the constituent dipeptide L-asparaginyl-L-tyrosine (Asn-Tyr), while sharing the N-terminal sequence motif, exhibits a significantly lower computed XLogP3 of -5.0 and a molecular weight of only 295.29 g/mol [3], resulting in markedly different hydrophilicity and mass spectrometric fragmentation patterns. These quantifiable differences in connectivity-dependent descriptors demonstrate that generic substitution without sequence-specific characterization can introduce uncontrolled variability in experimental outcomes, particularly in assays sensitive to peptide polarity, hydrogen bonding, or mass-based detection thresholds.

Quantitative Differential Evidence for L-Proline, L-asparaginyl-L-tyrosyl- (Asn-Tyr-Pro) Versus Closest Analogs


Hydrophobicity Differentiation: XLogP3 Comparison with Asn-Tyr Dipeptide

L-Proline, L-asparaginyl-L-tyrosyl- (Asn-Tyr-Pro) exhibits an XLogP3 value of -3.8, which is substantially less negative (i.e., more hydrophobic) than the XLogP3 of -5.0 computed for the dipeptide L-asparaginyl-L-tyrosine (Asn-Tyr) [1][2]. This difference of 1.2 log units is attributable to the addition of the L-proline residue at the C-terminus, which increases the aliphatic character of the molecule.

Hydrophobicity Chromatography Peptide Separation

Hydrogen Bond Acceptor Count: Connectivity-Based Differentiation from Asn-Pro-Tyr Isomer

Despite sharing identical molecular formula and molecular weight with the sequence isomer Asn-Pro-Tyr, L-Proline, L-asparaginyl-L-tyrosyl- (Asn-Tyr-Pro) possesses a different hydrogen bond acceptor (HBA) count: 6 for Asn-Tyr-Pro versus 7 for Asn-Pro-Tyr [1][2]. This is a direct consequence of the different connectivity and the exposure of the asparagine amide group in distinct chemical microenvironments.

Hydrogen Bonding Molecular Recognition Isomer Discrimination

Purity Specification: Defined Purity Grades and Counterion Options for Procurement

Commercial suppliers of L-Proline, L-asparaginyl-L-tyrosyl- offer defined purity grades, with typical specifications of 95% and 98%, as well as multiple salt forms including trifluoroacetate (TFA), acetate (HAc), and hydrochloride (HCl) . While direct comparator purity data are vendor-specific and not head-to-head, the availability of distinct salt and purity options enables users to select a product form that matches the specific requirements of downstream applications, such as cell-based assays (low TFA) or analytical standard preparation (highest purity).

Peptide Synthesis Quality Control Procurement Specifications

Molecular Weight Distinction: Enhanced Mass Spectrometric Sensitivity Over Shorter Peptides

The molecular weight of L-Proline, L-asparaginyl-L-tyrosyl- (392.4 g/mol) [1] is markedly higher than that of its constituent dipeptides: L-asparaginyl-L-tyrosine (Asn-Tyr, 295.29 g/mol) [2] and L-tyrosyl-L-proline (Tyr-Pro, 278.3 g/mol) [3]. This integer mass difference of 97.1 and 114.1 Da, respectively, ensures clear separation of the tripeptide from its dipeptide fragments or impurities in mass spectrometric analysis.

Mass Spectrometry Proteomics Detection Sensitivity

Optimal Application Scenarios for L-Proline, L-asparaginyl-L-tyrosyl- (Asn-Tyr-Pro) Based on Quantitative Evidence


Reversed-Phase HPLC and LC-MS Analysis Requiring Controlled Hydrophobicity

With an XLogP3 of -3.8, Asn-Tyr-Pro provides a chromatographically distinct retention time compared to the more hydrophilic dipeptide Asn-Tyr (XLogP3 -5.0), enabling baseline separation and unambiguous identification in complex digests or synthetic mixtures [1]. This makes it the preferred choice for method development and validation studies where precise hydrophobicity-based resolution is required.

Structural Biology and Molecular Recognition Assays Requiring Sequence-Specific Hydrogen Bonding Patterns

The unique hydrogen bond acceptor count (6) of Asn-Tyr-Pro, which differs from its isomer Asn-Pro-Tyr (7), directly impacts interaction surfaces critical for protein-ligand binding and antibody-antigen recognition [1]. Researchers studying binding motifs or developing affinity reagents can use this property to ensure that the correct molecular geometry is preserved, avoiding false negatives or altered binding kinetics caused by isomer substitution.

Quantitative Proteomics and Metabolomics Where Mass-Based Specificity is Paramount

The molecular weight of 392.4 g/mol provides a clear mass spectrometric window from common dipeptide fragments (Asn-Tyr at 295.29 g/mol, Tyr-Pro at 278.3 g/mol), facilitating selective ion monitoring (SIM) or multiple reaction monitoring (MRM) assay development with minimal interference [1][2]. This specificity reduces false discovery rates in high-throughput metabolomic studies.

Custom Peptide Procurement Requiring Reproducible Purity and Salt-Form Specifications

Commercial suppliers document that the tripeptide can be provided at defined purity grades (95% or 98%) and in multiple salt forms (TFA, HAc, HCl) . This level of specification allows procurement teams to select a product form directly compatible with their application—low TFA content for sensitive cell-based assays or highest purity for use as a certified reference standard—reducing downstream repurification or desalting steps.

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